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molecular formula C12H15FN2O3 B1400904 tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate CAS No. 863296-72-4

tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate

Cat. No. B1400904
M. Wt: 254.26 g/mol
InChI Key: PFFJUNZMMQACJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569345B2

Procedure details

To a solution of 4-fluorobenzoic acid (35.7 mmol) in 72 mL of a mixture of DMF and THF (1:1), is added tert-butyl carbazate (37.5 mmol), EDC (39.3 mmol) and N,N-dimethylaminopyridine (0.54 mmol). After 10 minutes the mixture becomes homogeneous and stirring is continued for 3 hours until the reaction is complete by TLC and LC/MS. The reaction mixture is poured into ice. Upon addition of diethylether the organic layer is separated. The organic layer is washed with sodium bisulfite, saturated sodium bicarbonate and saturated sodium chloride solution, dried over magnesium sulfate and concentrated to yield N′-(4-fluoro-benzoyl)-hydrazinecarboxylic acid tert-butyl ester: MS: (ES+) 255 (M+1)+.
Quantity
35.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
39.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.54 mmol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
72 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.CN(C=O)C.[C:16]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])(=[O:19])[NH:17][NH2:18].C(Cl)CCl>C(OCC)C.C1COCC1>[C:21]([O:20][C:16]([NH:17][NH:18][C:6](=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:10][CH:9]=1)=[O:19])([CH3:24])([CH3:23])[CH3:22]

Inputs

Step One
Name
Quantity
35.7 mmol
Type
reactant
Smiles
FC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
37.5 mmol
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Name
Quantity
39.3 mmol
Type
reactant
Smiles
C(CCl)Cl
Name
N,N-dimethylaminopyridine
Quantity
0.54 mmol
Type
reactant
Smiles
Name
mixture
Quantity
72 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is continued for 3 hours until the reaction
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into ice
CUSTOM
Type
CUSTOM
Details
is separated
WASH
Type
WASH
Details
The organic layer is washed with sodium bisulfite, saturated sodium bicarbonate and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NNC(C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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